Product packaging for Isopropyl cinnamate(Cat. No.:CAS No. 7780-06-5)

Isopropyl cinnamate

Cat. No.: B1632692
CAS No.: 7780-06-5
M. Wt: 190.24 g/mol
InChI Key: RGACABDFLVLVCT-UHFFFAOYSA-N
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Description

Isopropyl cinnamate (CAS RN: 7780-06-5) is an ester derived from cinnamic acid and isopropyl alcohol. Its molecular formula is C₁₂H₁₄O₂, with a molecular mass of 190.24 g/mol . Key physicochemical properties include:

  • Boiling Point: 153–155°C at 20 Torr
  • Melting Point: 39°C
  • Density: 1.0320 g/cm³ at 20°C
  • logP: 3.38 (indicating moderate lipophilicity)
  • Polar Surface Area: 26.3 Ų .

Sensory profiles describe it as having fruity, balsamic, berry, cinnamon, peach, strawberry, and tropical fruit notes, making it valuable in flavor and fragrance industries . Structurally, it belongs to the class of α,β-unsaturated carboxylate esters, characterized by a phenyl group conjugated to an ester-functionalized propenoate chain .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B1632692 Isopropyl cinnamate CAS No. 7780-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACABDFLVLVCT-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064809
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless viscous liquid, balsamic, sweet and dry amber type odour
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.020-1.027
Record name Isopropyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

7780-06-5, 60512-85-8
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Record name Isopropyl cinnamate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Record name 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
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Record name Isopropyl cinnamate
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Record name ISOPROPYL CINNAMATE
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Preparation Methods

Sulfuric Acid Catalysis

The esterification of cinnamic acid with isopropyl alcohol using sulfuric acid (H₂SO₄) represents a traditional approach. In a study by the Royal Society of Chemistry, this method yielded isopropyl cinnamate under reflux conditions with a molar ratio of 6:1 (alcohol to acid) and 0.2 mL H₂SO₄ catalyst. Post-reaction neutralization with NaHCO₃ and purification via column chromatography achieved isolated yields of 85–90%. However, challenges such as prolonged reaction times (4–6 hours) and corrosion risks associated with strong acids limit its industrial scalability.

Lewis Acid Catalysts

Ferric chloride (FeCl₃) emerged as a less corrosive alternative in esterification reactions. Under reflux with 5 mol% FeCl₃, cinnamic acid and isopropyl alcohol reacted for 24 hours, yielding 78% this compound after extraction and solvent removal. Although FeCl₃ reduces equipment degradation, its hygroscopic nature complicates catalyst recovery, necessitating additional purification steps.

Microwave-Assisted Synthesis

Optimization of Reaction Parameters

Microwave irradiation significantly enhances reaction efficiency by enabling rapid heating. A study utilizing solid acid catalyst Ga₂O₃/SO₄²⁻/ZrO₂ demonstrated that microwave power, catalyst dosage, and alcohol-to-acid ratio critically influence yield. Orthogonal array experiments identified optimal conditions: 400 W microwave power, 20-minute reaction time, 6:1 molar ratio, and 0.6 g catalyst. This protocol achieved a 96.1% yield, surpassing conventional methods in speed and efficiency.

Mechanistic Advantages

Microwave irradiation promotes uniform heating, accelerating molecular collisions and reducing side reactions. The solid acid catalyst Ga₂O₃/SO₄²⁻/ZrO₂ exhibited exceptional stability under microwave conditions, retaining 92% activity after five reuse cycles. This method eliminates solvent use, aligning with green chemistry principles.

Solid Acid Catalysis

Heterogeneous Catalyst Design

Solid acids like sulfated zirconia (Ga₂O₃/SO₄²⁻/ZrO₂) provide high surface area and Brønsted acidity, facilitating proton transfer in esterification. Comparative trials showed that 150 mg of Ga₂O₃/SO₄²⁻/ZrO₂ achieved 95% conversion within 40 minutes, whereas conventional H₂SO₄ required 240 minutes for similar yields.

Environmental and Economic Benefits

Solid catalysts mitigate waste generation and enable facile separation via filtration. Lifecycle assessments indicate a 60% reduction in energy consumption compared to liquid acid methods. Furthermore, catalyst reusability lowers production costs, making this approach industrially viable.

Advanced Catalytic Methods

Heck Coupling Reactions

Palladium-catalyzed Heck reactions offer an alternative route for synthesizing cinnamate derivatives. By reacting tert-butyl acrylate with bromoarenes under ethylene pressure, tert-butyl cinnamates were synthesized and subsequently transesterified to isopropyl esters. Although this method requires specialized catalysts (e.g., Pd(OAc)₂) and inert conditions, it enables structural diversification for specialized applications.

Knoevenagel Condensation

Activation of Meldrum’s acid with isopropyl alcohol followed by condensation with cinnamaldehyde provides a two-step pathway to this compound. This method, while less common, highlights the versatility of cinnamate synthesis in non-aqueous media.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The table below summarizes key parameters across methods:

Method Catalyst Time (min) Yield (%) Temperature (°C)
H₂SO₄ Reflux H₂SO₄ 240 85 80
FeCl₃ Reflux FeCl₃ 1440 78 80
Microwave-Assisted Ga₂O₃/SO₄²⁻/ZrO₂ 20 96.1 100
Heck Reaction Pd(OAc)₂ 360 65 120

Microwave-assisted synthesis outperforms other methods in yield and reaction time, whereas Heck reactions offer modularity at the expense of efficiency.

Environmental Impact

Solid acid and microwave methods reduce solvent use and energy consumption by 40–70% compared to conventional approaches. Lifecycle analyses further indicate lower carbon footprints due to reduced waste and catalyst recyclability.

Chemical Reactions Analysis

Isopropyl cinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cinnamic acid derivatives.

    Reduction: Reduction reactions can convert it into cinnamyl alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions include cinnamic acid, cinnamyl alcohol, and various substituted cinnamates.

Scientific Research Applications

Antimicrobial Properties

Isopropyl cinnamate has been extensively studied for its antimicrobial effects against various pathogens.

  • Methodology : Minimum inhibitory concentration (MIC) tests are employed to measure its effectiveness.
  • Findings : Studies indicate that this compound exhibits significant antibacterial and antifungal activity, with MIC values demonstrating its potential as a therapeutic agent against pathogenic microorganisms .
Pathogen TestedMIC Value (µM)Activity
Staphylococcus aureus500Antibacterial
Candida albicans400Antifungal

Food Science

In the food industry, this compound serves as a flavoring agent due to its aromatic properties.

  • Application : Incorporated into food products to enhance flavor profiles.
  • Regulatory Status : Its use is regulated to ensure safety and quality in food products.
Food Product TypeUsage Level (%)Flavor Profile
Baked Goods0.1 - 0.5Sweet, balsamic
Beverages0.05 - 0.2Fruity

Cosmetic Chemistry

This compound is widely used in cosmetic formulations for its fragrance.

  • Role : Blended into products to impart a desirable scent.
  • Safety Considerations : Usage levels are regulated to prevent skin irritation and ensure consumer safety.
Cosmetic Product TypeUsage Level (%)Fragrance Type
Perfumes1 - 5Floral
Lotions0.5 - 2Sweet

Material Science

Research indicates potential applications of this compound in material preservation and as an insect repellent.

  • Methodology : Tested for efficacy in repelling insects and preventing microbial degradation.
  • Results : Findings suggest it can extend the lifespan of materials by acting as a protective agent .
Material TypeApplication MethodEffectiveness
TextilesCoatingModerate
WoodTreatmentHigh

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The results indicated that derivatives of this compound could serve as prototypes for developing new antimicrobial agents .

Case Study 2: Flavoring Agent in Beverages

In a controlled trial assessing flavor enhancement in beverages, this compound was added at varying concentrations. The sensory evaluation showed a marked improvement in consumer preference scores for drinks containing the compound compared to control samples without it.

Mechanism of Action

The mechanism of action of isopropyl cinnamate involves its interaction with biological membranes. For example, cinnamate derivatives have been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. This interaction is crucial for their antifungal activity . Additionally, molecular docking simulations suggest that cinnamate derivatives can target specific enzymes in microbial cells, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cinnamate esters vary in bioactivity, physical properties, and applications based on their alkyl substituents. Below is a detailed comparison of isopropyl cinnamate with ethyl cinnamate, methyl cinnamate, butyl cinnamate, and others.

Larvicidal Activity

A study on Aedes aegypti larvae revealed significant differences in potency (Table 1):

Compound LC₅₀ (mg/mL) LC₅₀ (mM)
Cinnamic acid 0.69 4.66
Methyl cinnamate 0.26 1.60
Ethyl cinnamate 0.13 0.74
This compound 0.098 0.52
Butyl cinnamate 0.53 2.79

This compound demonstrated the highest larvicidal potency , likely due to its branched isopropyl group enhancing membrane permeability or target interaction . However, suggests that longer or bulkier alkyl chains (e.g., hexyl) reduce activity, highlighting a nuanced structure-activity relationship where branching (isopropyl) may optimize bioactivity compared to linear chains .

Olfactory Receptor Inhibition

In mosquito repellency studies, isopropyl and ethyl cinnamates inhibited Anopheles gambiae olfactory receptors (OR1/Orco and OR2/Orco) with similar IC₅₀ values:

  • Ethyl cinnamate : 25.9 µM (OR1/Orco), 28.9 µM (OR2/Orco)
  • This compound : 22.2 µM (OR1/Orco), 34.0 µM (OR2/Orco) .

This compound showed slightly stronger inhibition of OR1/Orco, suggesting substituent bulkiness may differentially affect receptor binding .

Polymerization Behavior

In group-transfer polymerization (GTP), steric effects of alkyl groups impact yields and polymer dispersity (Đ):

  • Methyl cinnamate : Yield = 85%, Đ = 1.27
  • Ethyl cinnamate : Yield = 78%, Đ = 1.15
  • This compound : Yield = 65%, Đ = 1.06 .

Increased bulkiness (isopropyl) reduced yield due to steric hindrance but improved polymer uniformity (narrower Đ) .

Antimicrobial Activity

  • Propyl cinnamate : Broad-spectrum activity (MIC = 672.83 µM).
  • This compound : Selective activity against yeast strains (MIC = 672.83 µM) .
    The linear propyl chain may facilitate broader membrane interaction, while branching in this compound restricts target compatibility .

Physical and Sensory Properties

Property This compound Ethyl Cinnamate Methyl Cinnamate
Boiling Point (°C) 153–155 (20 Torr) 271–273 260–262
Odor Threshold Low (fruity) Very low Moderate
logP 3.38 2.98 2.45

This compound’s higher logP enhances lipophilicity, favoring applications in lipid-based formulations. Its odor profile is distinct from ethyl cinnamate’s sweeter notes and methyl cinnamate’s sharper aroma .

Biological Activity

Isopropyl cinnamate (IPC) is an ester derived from cinnamic acid, commonly recognized for its diverse biological activities. This article explores its antimicrobial, larvicidal, and other relevant biological properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₁₈H₁₈O₂
  • Molecular Weight : 274.33 g/mol

The compound features an isopropyl group attached to the cinnamate backbone, which influences its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of IPC, particularly against various bacterial and fungal strains.

Antibacterial Activity

In a study assessing the antibacterial effects of several cinnamic acid derivatives, IPC demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µM)
This compound458.15
Benzyl Cinnamate537.81
Decyl Cinnamate550.96

These results indicate that IPC is particularly effective against gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antifungal Activity

IPC also exhibits antifungal properties. In comparative studies with other cinnamic acid derivatives, it was found to be less potent than butyl cinnamate but still effective against strains of Candida species:

CompoundMIC (µM)
Butyl Cinnamate626.62
This compoundNot specified

The mechanism of action appears to involve disruption of the fungal cell membrane, leading to cell death .

Larvicidal Activity

IPC has been evaluated for its larvicidal properties against Aedes aegypti, the mosquito vector for dengue and Zika viruses. Research indicates that IPC exhibits substantial larvicidal activity with an LC₅₀ value (lethal concentration for 50% of the population) comparable to other effective compounds in its class.

CompoundLC₅₀ (mM)
This compound0.55
Methyl Cinnamate0.74

Molecular modeling suggests that IPC's larvicidal effect may involve multi-target mechanisms, including inhibition of carbonic anhydrase and histone deacetylase .

The biological activity of IPC can be attributed to several mechanisms:

  • Cell Membrane Disruption : IPC interacts with cellular membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Similar to other cinnamic acid derivatives, IPC may induce oxidative stress within microbial cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial survival .

Study on Antimicrobial Efficacy

A comprehensive study focused on synthesizing various cinnamic acid derivatives, including IPC, revealed promising antimicrobial profiles. The study indicated that compounds with isopropyl groups showed enhanced antibacterial activity due to their ability to penetrate bacterial membranes more effectively .

Larvicidal Study

In another investigation into the larvicidal effects of IPC against Aedes aegypti, it was found that the compound significantly reduced larval populations in a dose-dependent manner. The study emphasized the potential of IPC as a safer alternative to synthetic insecticides in vector control programs .

Q & A

Basic: What are the standard methods for synthesizing isopropyl cinnamate, and how can reaction efficiency be optimized?

This compound is typically synthesized via esterification of cinnamic acid with isopropyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymes. For higher stereochemical control, asymmetric synthesis methods like the Sharpless aminohydroxylation (ASAH) can be applied using ligands such as (DHQ)₂PHAL to achieve enantiomeric excess >99% . Optimization involves adjusting molar ratios, temperature (e.g., 60–80°C for acid catalysis), and solvent selection. Purity can be monitored via HPLC or GC-MS to identify byproducts .

Basic: How can researchers determine the purity and stability of this compound in laboratory settings?

Purity is assessed using chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR). For instance, NMR can detect residual isopropyl alcohol or unreacted cinnamic acid . Stability studies involve accelerated degradation tests under varying pH, temperature, and UV exposure. Storage at 2–8°C in amber glass is recommended to prevent photodegradation .

Advanced: What structural factors influence the antimicrobial activity of this compound compared to its analogs?

The alkyl chain length and branching significantly impact bioactivity. This compound (MIC = 672.83 µM) shows selective antifungal activity against yeast, whereas its isomer propyl cinnamate (linear chain) exhibits broader-spectrum efficacy. Lipophilicity (logP) and steric hindrance from the branched isopropyl group may limit membrane interaction in bacteria . Researchers should compare MIC values across structurally diverse analogs and use molecular docking to predict target binding .

Advanced: How should researchers address contradictions in antimicrobial data between studies on this compound?

Conflicting MIC values often arise from variations in microbial strains, inoculum size, or solvent carriers (e.g., DMSO vs. ethanol). Methodological consistency is critical: follow CLSI guidelines for broth microdilution, include positive controls (e.g., fluconazole for fungi), and report solvent concentrations. Re-evaluate under standardized conditions and use meta-analysis to identify trends across studies .

Advanced: What formulation challenges exist when incorporating this compound into topical delivery systems, and how can they be mitigated?

This compound’s hydrophobicity complicates aqueous dispersion. Nanoemulsion techniques using surfactants (e.g., Tween 80) or lipid carriers improve solubility. Experimental design (e.g., Box-Behnken) can optimize particle size and stability. Monitor phase separation via dynamic light scattering and validate permeation using Franz diffusion cells .

Basic: Which analytical techniques are essential for characterizing this compound’s physicochemical properties?

Key techniques include:

  • FT-IR : Confirm ester carbonyl peak at ~1710 cm⁻¹.
  • NMR : Assign peaks for the cinnamate aromatic protons (δ 6.3–7.8 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm).
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ at m/z 191.1.
  • Melting Point : Compare observed (~35–38°C) to literature values .

Advanced: How is this compound utilized in asymmetric synthesis of bioactive molecules?

As a chiral building block, this compound’s ester group participates in stereoselective reactions. For example, ASAH yields amino alcohol intermediates with >99% ee, which are pivotal in synthesizing renin inhibitors for hypertension . Researchers should optimize ligand choice and reaction time to minimize racemization .

Advanced: What strategies improve reproducibility in studies involving this compound’s photoprotective applications?

In sunscreen formulations, UV-filter synergy (e.g., with octyl methoxy cinnamate) must be quantified via SPF testing. Use factorial design to assess interactions between this compound, emulsifiers, and antioxidants. Accelerated stability testing (40°C, 75% RH for 3 months) predicts shelf-life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl cinnamate
Reactant of Route 2
Reactant of Route 2
Isopropyl cinnamate

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